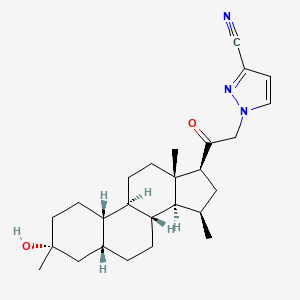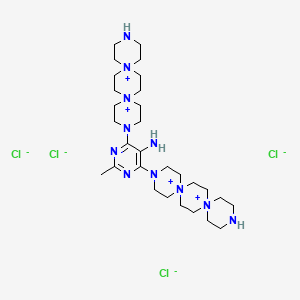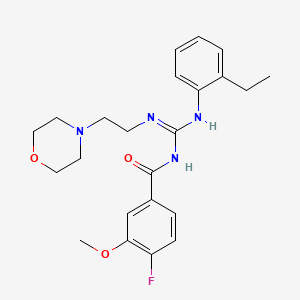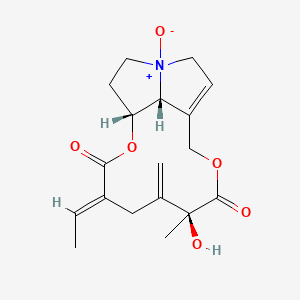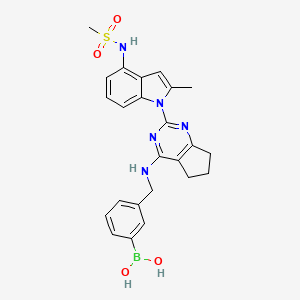
VCP/p97 inhibitor-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is known for its ability to disrupt the degradation of misfolded polypeptides by the ubiquitin-proteasome system (UPS), leading to the dysregulation of protein homeostasis . VCP/p97 plays a crucial role in various cellular processes, including protein quality control, endosomal sorting, autophagy, chromosome condensation, and membrane fusion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VCP/p97 inhibitor-1 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Commonly used reagents include triazole derivatives, which have been shown to bind effectively to the VCP/p97 protein .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards. The use of advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the final product .
Analyse Chemischer Reaktionen
Types of Reactions: VCP/p97 inhibitor-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties. These derivatives are often characterized using techniques like mass spectrometry and NMR spectroscopy .
Wissenschaftliche Forschungsanwendungen
VCP/p97 inhibitor-1 has a wide range of scientific research applications, including:
Wirkmechanismus
VCP/p97 inhibitor-1 exerts its effects by binding to the VCP/p97 protein and inhibiting its ATPase activity. This inhibition disrupts the protein’s ability to hydrolyze ATP, which is essential for its function in various cellular processes. The compound binds at the interface of the D1 and D2 domains of each VCP/p97 subunit, altering the loop structures near the C-terminal α2 G helix and modulating domain-domain communications . This leads to the accumulation of polyubiquitylated proteins, retention of endoplasmic reticulum-associated degradation (ERAD) substrates, and induction of lethal endoplasmic reticulum stress in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Triazole Derivatives: These compounds have been shown to match the efficacy of CB-5083, another ATP-competitive inhibitor, in cellular models.
DBeQ: A known VCP/p97 inhibitor with similar binding affinities and ATPase inhibition properties.
Uniqueness: VCP/p97 inhibitor-1 is unique due to its high binding affinity to VCP/p97, selective cytotoxicity, and remarkable anti-tumor effects. It has been shown to induce G0/G1 phase arrest in cancer cells and inhibit tumor growth in vivo with minimal toxicity . This makes it a promising candidate for further development as a therapeutic agent targeting protein degradation pathways.
Eigenschaften
Molekularformel |
C24H26BN5O4S |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
[3-[[[2-[4-(methanesulfonamido)-2-methylindol-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H26BN5O4S/c1-15-12-19-21(29-35(2,33)34)10-5-11-22(19)30(15)24-27-20-9-4-8-18(20)23(28-24)26-14-16-6-3-7-17(13-16)25(31)32/h3,5-7,10-13,29,31-32H,4,8-9,14H2,1-2H3,(H,26,27,28) |
InChI-Schlüssel |
FOBHQTSQEGGBNP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)CNC2=NC(=NC3=C2CCC3)N4C(=CC5=C(C=CC=C54)NS(=O)(=O)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)

